

Spectroscopic Profile & Technical Guide: 1-Methoxy-4-methylcyclohexane[1]

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Compound of Interest

Compound Name: 1-Methoxy-4-methylcyclohexane

CAS No.: 90200-72-9

Cat. No.: B2613221

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Part 1: Introduction & Conformational Analysis[1]

1-Methoxy-4-methylcyclohexane (

, MW 128.21 g/mol) serves as a critical model system for understanding stereochemical effects in substituted cyclohexanes.[1] It exists as two distinct diastereomers: cis and trans.[1]

The spectroscopic differentiation of these isomers relies heavily on conformational analysis. The cyclohexane ring is not planar; it adopts a chair conformation to minimize torsional strain. The stability of these conformers is dictated by A-values (conformational free energy differences), which quantify the energetic penalty of placing a substituent in the axial position.

- Methyl Group A-value: ~1.70 kcal/mol
- Methoxy Group A-value: ~0.60 kcal/mol

Since the methyl group has a significantly larger steric demand, it effectively "locks" the conformation. In any equilibrium, the conformer with the methyl group in the equatorial position will be overwhelmingly favored.

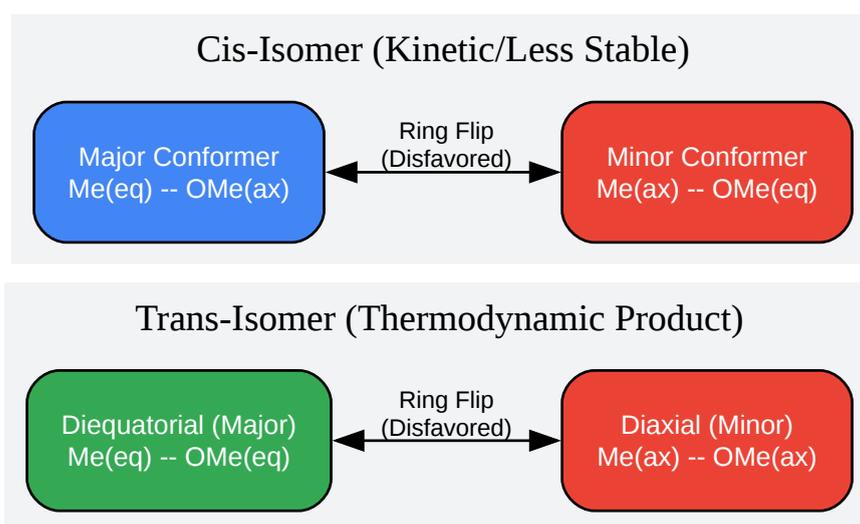
Isomer Stability & Equilibrium

- Trans-Isomer: The substituents are 1,4-disubstituted.[1] The trans configuration allows both groups to be equatorial (diequatorial). This is the thermodynamically most stable isomer.

- **Cis-Isomer:** The cis configuration forces one substituent to be axial while the other is equatorial. Due to the higher A-value of the methyl group, the equilibrium lies far toward the conformer where Methyl is Equatorial and Methoxy is Axial.

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium populations for both isomers. Note the dominance of the diequatorial form for the trans isomer and the equatorial-methyl form for the cis isomer.



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Figure 1: Conformational equilibrium of **1-Methoxy-4-methylcyclohexane** isomers.

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the cis and trans isomers. The key diagnostic signal is the methine proton at C1 (

), geminal to the methoxy group.

H NMR (Proton NMR)

- Solvent:

[2]

- Frequency: 400 MHz (Recommended)[2]

Feature	Trans-Isomer (Diequatorial)	Cis-Isomer (Axial- Methoxy)	Mechanistic Explanation
H1 Chemical Shift	3.05 – 3.15 ppm	3.40 – 3.50 ppm	Axial protons are shielded (upfield) relative to equatorial protons due to anisotropy of C-C bonds.[1]
H1 Multiplicity	tt (Triplet of Triplets)	bs (Broad Singlet) or qn	Coupling Constants (): Axial H1 has two large (~10-12 Hz) couplings. Equatorial H1 has only small and (~2-5 Hz).
Methoxy (-OCH ₃)	3.32 ppm (Singlet)	3.35 ppm (Singlet)	Minor difference; equatorial OMe (trans) is slightly upfield of axial OMe (cis).
Methyl (-CH ₃)	0.95 ppm (Doublet)	0.90 ppm (Doublet)	Both are equatorial; shifts are similar.[1]

C NMR (Carbon NMR)

- Solvent:

[2]

- Decoupling: Proton-decoupled

Carbon Position	Trans-Isomer (ppm)	Cis-Isomer (ppm)	Diagnostic Note
C1 (CH-OMe)	79.5	75.8	Equatorial carbons (trans) are typically deshielded compared to axial carbons (cis). [1]
C4 (CH-Me)	32.5	31.8	
Methoxy (-OCH3)	55.8	56.2	
C2/C6 (CH2)	33.8	30.5	-Gauche Effect: Axial OMe (cis) shields C3/C5 via steric compression.[1]
C3/C5 (CH2)	30.8	25.4	Significant shielding in cis isomer due to axial methoxy interaction. [1]
Methyl (-CH3)	22.1	21.5	

Mass Spectrometry (MS)[3][4]

- Ionization: Electron Impact (EI), 70 eV
- Molecular Ion (): m/z 128

The fragmentation pattern is dominated by the stability of the ether linkage and the cyclohexane ring.

m/z Peak	Abundance	Fragment Identity	Mechanism
128	Weak	(Molecular Ion)	Parent radical cation. [1]
113	Medium		Loss of Methyl radical ().[1]
96	Base Peak		Loss of Methanol ().[1] Elimination reaction typical of cyclic ethers.
71	High		Ring cleavage / -cleavage fragments. [1]

Infrared Spectroscopy (IR)[3]

- Method: Neat film (NaCl plates) or ATR

Wavenumber ()	Vibration Mode	Functional Group
2960 - 2850	C-H Stretch	Cyclohexane ring / Methyls
1100 - 1090	C-O Stretch	Ether linkage (Strong band)
1450	Scissoring	Cyclohexane ring
No Signal	3400 (OH), 1700 (C=O)	Confirms absence of alcohol/ketone impurities

Part 3: Experimental Protocols

Synthesis of 1-Methoxy-4-methylcyclohexane (Williamson Ether Synthesis)

Objective: Synthesize the target ether from 4-methylcyclohexanol via methylation.[1] This protocol avoids the elimination side-products common with acid-catalyzed methods.[1]

Reagents:

- 4-Methylcyclohexanol (mixture of isomers or pure cis/trans)[1]
- Sodium Hydride (NaH), 60% dispersion in mineral oil
- Iodomethane (Methyl Iodide, MeI)
- Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

- Apparatus Setup:
 - Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
 - Maintain a positive pressure of nitrogen throughout the reaction.
- Deprotonation:
 - Add NaH (1.2 eq) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required; otherwise, use as is.
 - Add anhydrous THF (0.5 M concentration relative to substrate).
 - Cool the suspension to 0°C in an ice bath.
 - Add 4-Methylcyclohexanol (1.0 eq) dropwise (dissolved in minimal THF if solid).[1]
 - Observation: Evolution of hydrogen gas () will occur.[1]

- Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete alkoxide formation.
- Methylation:
 - Cool the mixture back to 0°C.
 - Add Iodomethane (1.5 eq) dropwise via syringe.^[1] Caution: MeI is a carcinogen and volatile.
 - Remove the ice bath and stir at RT for 12–18 hours.
- Quench & Workup:
 - Cool to 0°C. Carefully quench excess NaH by slow addition of saturated aqueous ^[1].
 - Extract the aqueous layer 3x with Diethyl Ether ().
 - Combine organic layers and wash with water (1x) and brine (1x).
 - Dry over anhydrous , filter, and concentrate under reduced pressure (rotary evaporator).
- Purification:
 - The crude oil is typically purified via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) or vacuum distillation (BP ~148°C at 1 atm).^[1]

Quality Control Check

- TLC: Visualize using stain (ethers are not UV active).^[1]

- NMR Validation: Check for the disappearance of the alcohol proton (broad singlet, exchangeable with

) and the appearance of the methoxy singlet at ~3.3 ppm.

Part 4: References

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Sources

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